molecular formula C13H9ClN2O2S B2621799 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 905678-67-3

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No. B2621799
CAS RN: 905678-67-3
M. Wt: 292.74
InChI Key: HCGZNSGJTIDPNA-UHFFFAOYSA-N
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Description

“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Specific synthesis steps for similar compounds have been described, involving reactions with substituted acetophenones in the presence of glacial acetic acid .


Molecular Structure Analysis

The thiazole ring in benzothiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and complex. For instance, the initial step in the synthesis of some derivatives involved the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Mechanism of Action

Target of Action

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide interacts with its target, the DprE1 enzyme, resulting in the inhibition of the enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised cell wall integrity and eventual cell death .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability

Result of Action

The result of the action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is the death of Mycobacterium tuberculosis cells . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound compromises the integrity of the bacterial cell wall, leading to cell lysis and death .

Action Environment

The action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can be influenced by various environmental factors. For instance, the presence of certain functional groups in the compound can affect its reactivity . Additionally, the compound’s activity may be influenced by the presence of other substances in the environment, such as other drugs or metabolites.

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-7-8(14)4-5-10-11(7)15-13(19-10)16-12(17)9-3-2-6-18-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGZNSGJTIDPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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